Beflubutamid

説明

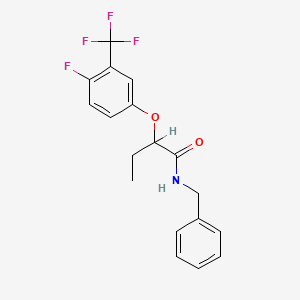

inhibits phytoene-desaturase; structure in first source

特性

IUPAC Name |

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPZWRNXKPNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057941 | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113614-08-7 | |

| Record name | Beflubutamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113614-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beflubutamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEFLUBUTAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beflubutamid's Mechanism of Action on Phytoene Desaturase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid is a potent herbicide that targets the carotenoid biosynthesis pathway in plants, leading to a characteristic bleaching effect. Its primary mechanism of action is the inhibition of phytoene (B131915) desaturase (PDS), a critical enzyme responsible for the desaturation of phytoene. This guide provides a detailed technical overview of this compound's interaction with PDS, including its inhibitory activity, the downstream physiological consequences, and the experimental methodologies used to elucidate this mechanism.

Introduction: The Carotenoid Biosynthesis Pathway and the Role of Phytoene Desaturase

The carotenoid biosynthesis pathway is essential for plant survival, producing pigments vital for photosynthesis and photoprotection.[1] Phytoene desaturase (PDS) is a key membrane-bound enzyme in this pathway that catalyzes the conversion of the colorless 15-cis-phytoene (B30313) into colored downstream carotenoids through the introduction of double bonds.[1] Inhibition of PDS disrupts this pathway, leading to the accumulation of phytoene and a deficiency in protective carotenoids. This deficiency results in the photooxidation of chlorophyll (B73375) and other cellular components, causing the characteristic bleaching symptoms observed in treated plants.[1]

This compound as a Phytoene Desaturase Inhibitor

This compound is a member of the phenoxyacetamide class of herbicides and is classified as a Group F1 herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its mode of action as a PDS inhibitor.[1]

Enantioselectivity of this compound

This compound is a chiral molecule, and its herbicidal activity is highly dependent on its stereochemistry. The (-)-enantiomer, also known as (S)-beflubutamid or this compound-M, is significantly more active than the (+)-enantiomer.[2] Biotests have demonstrated that (-)-beflubutamid is at least 1000 times more active than (+)-beflubutamid.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effect of this compound on PDS has been quantified through both in vitro enzyme assays and in vivo biotests.

| Parameter | Compound | Value | Assay Type | Source |

| IC50 | This compound | 2.07 µM | In vitro PDS enzyme activity assay | |

| EC50 | (-)-Beflubutamid | 0.50 µM | In vivo biotest on garden cress (chlorophyll a content) | |

| EC50 | (+)-Beflubutamid | >500 µM | In vivo biotest on garden cress (chlorophyll a content) |

Table 1: Quantitative Inhibitory Data for this compound

Signaling Pathway and Physiological Consequences of PDS Inhibition

The inhibition of phytoene desaturase by this compound triggers a cascade of physiological events within the plant, ultimately leading to cell death.

References

An In-depth Technical Guide to the Chemical Synthesis Pathways of Beflubutamid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Beflubutamid, a selective herbicide, and its more active (S)-enantiomer, this compound-M. The information presented herein is curated from scientific literature and patent filings, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction to this compound Synthesis

This compound, chemically known as N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, is a chiral herbicide typically produced and sold as a racemic mixture.[1] However, studies have demonstrated that the herbicidal activity predominantly resides in the (S)-enantiomer, also referred to as this compound-M.[2][3] Consequently, synthetic strategies have been developed for both the racemic mixture and the enantiomerically pure form.

The core synthetic strategies for this compound revolve around the formation of an amide bond between a phenoxybutyric acid derivative and benzylamine. The key challenges and variations in the synthetic routes lie in the preparation of the phenoxybutyric acid intermediate and the introduction of chirality to produce this compound-M.

Synthesis of Racemic this compound

Two primary pathways for the synthesis of racemic this compound are prominently described in the literature.

Pathway 1: Condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid and Benzylamine

The most direct method for synthesizing racemic this compound involves the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with benzylamine.[4][5] This reaction typically proceeds through the activation of the carboxylic acid, for example, by converting it to an acid chloride, to facilitate the amidation reaction.

Pathway 2: Multi-step Synthesis from Fluorobenzotrifluoride

A detailed multi-step synthesis beginning from more basic starting materials is outlined in the patent literature. This pathway involves the construction of the key intermediate, 4-fluoro-3-trifluoromethylphenol, followed by subsequent alkylation and amidation steps.

Synthesis of (S)-Beflubutamid (this compound-M)

The synthesis of the more potent (S)-enantiomer, this compound-M, can be achieved through two main approaches: chiral resolution of a racemic intermediate or an enantioselective synthesis.

Pathway 3: Chiral Resolution of Racemic 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid

This method involves the synthesis of the racemic carboxylic acid intermediate, followed by resolution using a chiral amine, such as (L)-(-)-α-phenylethylamine. The principle of this technique relies on the formation of diastereomeric salts which can be separated by fractional crystallization due to their different physical properties. The desired enantiomer of the carboxylic acid is then liberated from the separated salt and carried forward to the final amidation step.

Pathway 4: Enantioselective Hydrogenation

An alternative approach to obtaining the chiral carboxylic acid intermediate is through the enantioselective hydrogenation of an α,β-unsaturated precursor. This method utilizes a chiral catalyst to stereoselectively reduce the double bond, yielding the desired (S)-enantiomer of the carboxylic acid with high enantiomeric excess. This chiral intermediate is then converted to this compound-M.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic transformations described above.

Detailed Protocol for Racemic this compound Synthesis (Pathway 2)

This protocol is adapted from the process described in Chinese patent CN102766067A.

Step 1: Synthesis of 4-fluoro-3-trifluoromethylphenol

-

Nitration: o-Fluorobenzotrifluoride (0.6 mol) and sulfuric acid (180g) are added to a reaction flask and cooled to below 10°C. Nitric acid (0.66 mol, 65 wt%) is added dropwise over approximately 3 hours, maintaining the temperature below 10°C. The reaction is then allowed to warm to room temperature and stirred for 4 hours. The product is isolated by extraction with dichloromethane.

-

Reduction, Diazotization, and Hydrolysis: The nitrated intermediate is reduced to 4-fluoro-3-trifluoromethylaniline. 17.9g (0.1 mol) of 4-fluoro-3-trifluoromethylaniline is dissolved in a mixture of 54g of sulfuric acid and 80mL of water with heating. The solution is cooled to 5°C, and a solution of 8.28g (0.12 mol) of sodium nitrite (B80452) in 20mL of water is added dropwise. The resulting diazonium salt solution is then added dropwise to a refluxing mixture of 100mL of toluene (B28343) and 100mL of water over 3 hours. After reaction, the product, 4-fluoro-3-trifluoromethylphenol, is isolated by distillation.

Step 2: Synthesis of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl butyrate

-

In a 500mL four-hole flask, 36g (0.2 mol) of 4-fluoro-3-trifluoromethylphenol, 50.7g (0.26 mol) of 2-bromo-butyric acid ethyl ester, and 150mL of ethyl acetate (B1210297) are added.

-

While stirring, 12.88g (0.28 mol) of potassium hydroxide (B78521) is added.

-

The mixture is heated to reflux and the reaction is carried out for 10 hours.

-

After completion, the ethyl acetate is removed by evaporation, and the residue is extracted with toluene, washed, and dried.

-

The product is purified by vacuum distillation.

Step 3: Synthesis of this compound

-

In a 250mL four-hole flask, 29.4g (0.1 mol) of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate, 11.7g (0.11 mol) of benzylamine, and 80mL of toluene are added.

-

While stirring, 6g (0.03 mol) of a 28% sodium methylate in methanol (B129727) solution is added.

-

The reaction mixture is heated to reflux for 10 hours.

-

After the reaction is complete, the mixture is washed successively with hydrochloric acid and water.

-

The solvent is concentrated, and the crude product is recrystallized from ethanol (B145695) to yield white crystals of this compound.

Protocol for Chiral Separation of this compound Enantiomers by HPLC

This protocol is based on the methodology described by Buerge et al. (2012).

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A Lux Cellulose-2 column is employed for the enantiomeric separation.

-

Mobile Phase: A normal-phase eluent is used. The specific composition should be optimized for baseline separation.

-

Temperature: The column temperature is maintained at 50°C to improve resolution.

-

Detection: The enantiomers are detected by UV absorbance.

-

Fraction Collection: Fractions corresponding to each enantiomeric peak are collected separately.

-

Post-collection Processing: The collected fractions are partitioned with a suitable organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the pure enantiomers. Enantiomeric purity is confirmed using an enantioselective GC-MS method.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of racemic this compound via Pathway 2.

Table 1: Yield and Purity of Intermediates and Final Product in Racemic this compound Synthesis

| Step | Product | Yield | Purity |

| Synthesis of 4-fluoro-3-trifluoro methyl phenol | 4-fluoro-3-trifluoro methyl phenol | 72.8% | 95.8% |

| Synthesis of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl butyrate | 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl butyrate | 88.0% | 97.1% |

| Synthesis of this compound | This compound | 93.5% | 98.5% |

Table 2: Physical Properties of Synthesized Racemic this compound

| Property | Value |

| Appearance | White crystal |

| Melting Point | 75-77 °C |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described chemical synthesis pathways.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons on both the phenoxy and benzyl (B1604629) rings, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the butyramide (B146194) chain would appear at higher field, with the chiral proton on the α-carbon likely appearing as a multiplet. The ethyl group protons would be visible as a triplet and a quartet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the trifluoromethyl carbon, the carbonyl carbon of the amide, and the aliphatic carbons of the butyramide chain.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1650 cm⁻¹. N-H stretching of the amide would be observed around 3300 cm⁻¹. C-F stretching vibrations associated with the trifluoromethyl group and the fluorinated benzene (B151609) ring would also be present.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve cleavage of the amide bond, loss of the benzyl group, and fragmentation of the phenoxybutyric acid moiety.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, with the choice of route depending on the desired final product (racemic or enantiomerically pure) and the availability of starting materials. The detailed experimental protocol provided for the racemic synthesis offers a clear roadmap for laboratory-scale preparation. For the production of the more active (S)-enantiomer, this compound-M, either chiral resolution of the carboxylic acid intermediate or an enantioselective hydrogenation approach can be employed. Further research into optimizing these chiral synthesis methods could lead to more efficient and cost-effective production of this potent herbicide.

References

- 1. This compound (Ref: UBH 820) [sitem.herts.ac.uk]

- 2. Enantioselective hydrogenation of alpha-aryloxy and alpha-alkoxy alpha,beta-unsaturated carboxylic acids catalyzed by chiral spiro iridium/phosphino-oxazoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Developmental History of Beflubutamid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid is a selective, pre- and early post-emergence phenoxy herbicide used for the control of broadleaf weeds in cereal crops.[1] Initially commercialized as a racemic mixture, subsequent research and development led to the isolation and production of its more active (S)-enantiomer, this compound-M. This guide provides an in-depth overview of the discovery, developmental history, mode of action, and chemical synthesis of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its biochemical pathway and synthetic routes.

Discovery and Developmental History

The development of this compound spans several decades, marked by its initial discovery in Japan and later refinement in Europe to enhance its efficacy and environmental profile.

-

1980s: The racemic form of this compound was originally developed by the Japanese company UBE Industries.[2]

-

1990: An initial patent for the compound was filed.[2]

-

1998: this compound was first registered for use in the United States.[1][3]

-

December 1, 2007: The herbicide received approval for use in the European Union.

-

2007-2008: this compound was commercially introduced in Europe in formulations such as HerbaFlex for the control of dicotyledonous weeds in cereals.

-

2012: Cheminova (later acquired by FMC) began the development of the enantiomerically pure (S)-form, this compound-M, focusing on its increased herbicidal potency. Enantiomeric separation studies using chiral High-Performance Liquid Chromatography (HPLC) were published this year.

-

2018: FMC officially announced this compound-M, marketing it as a "new molecule from old chemistry" with significantly higher activity.

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound is classified as a "bleaching herbicide" due to its distinct mode of action. It belongs to the Herbicide Resistance Action Committee (HRAC) Group F1.

The primary target of this compound is the enzyme phytoene (B131915) desaturase (PDS) , a critical component in the carotenoid biosynthesis pathway. PDS catalyzes the desaturation of phytoene, a precursor molecule. By inhibiting this enzyme, this compound prevents the formation of carotenoids.

Carotenoids play an essential photoprotective role in plants by quenching reactive oxygen species (ROS) that are generated during photosynthesis. In the absence of carotenoids, these ROS accumulate and cause rapid photo-oxidation of chlorophyll (B73375) and cellular membranes, leading to the characteristic bleaching (chlorosis) of new leaves, followed by necrosis and plant death, typically within 7-14 days of application.

The selectivity of this compound for broadleaf weeds in cereal crops is attributed to the more rapid metabolism of the compound in monocotyledonous plants like wheat and barley.

Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).

Chemical Properties and Stereochemistry

This compound (IUPAC name: N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide) is a chiral molecule due to a stereocenter at the second carbon of the butanamide moiety. It exists as two enantiomers: (R)-beflubutamid and (S)-beflubutamid.

The commercial product was initially sold as a racemate, a 1:1 mixture of both enantiomers. However, biotests revealed a significant difference in herbicidal activity. The (S)-enantiomer, designated This compound-M (or (-)-beflubutamid), is the primary source of the herbicidal effect. The R-enantiomer is considered largely inactive.

Physicochemical and Efficacy Data

The development of this compound-M allows for lower application rates with equivalent or superior efficacy, reducing the chemical load on the environment.

| Property | This compound (Racemic) | This compound-M ((S)-enantiomer) | Reference |

| Chemical Formula | C₁₈H₁₇F₄NO₂ | C₁₈H₁₇F₄NO₂ | |

| Molar Mass | 355.33 g·mol⁻¹ | 355.33 g·mol⁻¹ | |

| CAS Number | 113614-08-7 | 113614-09-8 | |

| Vapor Pressure | 1.1 x 10⁻⁵ Pa at 25°C | Low Volatility | |

| Herbicidal Activity | Racemic mixture | At least 1000x more active than (+)-enantiomer | |

| EC₅₀ (Garden Cress) | Not specified | 0.50 µM | |

| Soil Half-Life | Variable; non-persistent | May be persistent depending on conditions | |

| Water Half-Life | Very slow degradation | Not specified |

Chemical Synthesis

The synthesis of this compound involves the formation of an amide bond between a phenoxybutyric acid derivative and benzylamine (B48309). The synthesis of the enantiomerically pure this compound-M requires a stereoselective approach.

Synthesis of Racemic this compound

The commercial production of racemic this compound is achieved through the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with benzylamine.

Caption: General synthesis pathway for racemic this compound.

Synthesis of this compound-M

The synthesis of enantiomerically pure this compound-M utilizes a strategic chiral intermediate, (S)-α-aryloxycarboxylic acid. This intermediate can be obtained through two primary methods:

-

Chiral Resolution: Separation of the desired (S)-enantiomer from a racemic mixture of the carboxylic acid, for example by using a chiral amine like (L)-(-)-α-phenylethylamine.

-

Enantioselective Hydrogenation: Stereoselective synthesis of the chiral acid from an α,β-unsaturated precursor.

Once the chiral carboxylic acid is obtained, it is converted to the corresponding acid chloride using an agent like thionyl chloride. This activated intermediate is then reacted directly with benzylamine to yield the final product, this compound-M.

Caption: Synthesis workflow for this compound-M via chiral resolution.

Experimental Protocols

Protocol for Chiral Separation by HPLC

This protocol is based on the method developed for the analytical and preparative separation of this compound enantiomers.

-

Objective: To separate (R)- and (S)-beflubutamid enantiomers from a racemic mixture.

-

Instrumentation: HPLC system with a UV/Vis detector or an optical rotation detector.

-

Column: Chiral Lux Cellulose 2 column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of hexane (B92381) and isopropanol (B130326) (97:3 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50 °C.

-

Detection: UV absorbance at 285 nm.

-

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile. The (+)-enantiomer is reported to elute first, followed by the herbicidally active (-)-enantiomer (this compound-M).

-

For preparative scale, manually collect the fractions corresponding to each enantiomer peak for further analysis.

-

Protocol for Herbicidal Activity Bioassay (EC₅₀ Determination)

This protocol describes a miniaturized biotest to determine the herbicidal efficacy of this compound enantiomers on a model plant, garden cress (Lepidium sativum).

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound by measuring its effect on plant growth, quantified by chlorophyll content.

-

Materials:

-

Garden cress seeds.

-

Petri dishes or multi-well plates.

-

Growth medium (e.g., agar (B569324) or filter paper moistened with nutrient solution).

-

This compound enantiomer stock solutions of known concentrations.

-

Spectrophotometer.

-

Solvent for chlorophyll extraction (e.g., 80% acetone (B3395972) or ethanol).

-

-

Procedure:

-

Prepare a serial dilution of the test compound (e.g., (-)-beflubutamid) to create a range of treatment concentrations (e.g., from 0.01 µM to 10 µM), including a solvent-only control.

-

Place a consistent number of cress seeds in each well or petri dish containing the growth medium.

-

Apply a fixed volume of each test concentration to the respective wells/dishes. Ensure at least 3-5 replicates for each concentration.

-

Incubate the plates in a controlled environment (e.g., 25°C, with a 16:8 light:dark cycle) for a set period (e.g., 5 days).

-

After the incubation period, visually assess the bleaching effect.

-

Harvest the leaf tissue from each replicate.

-

Extract chlorophyll by incubating the tissue in a known volume of extraction solvent in the dark until all green color is gone.

-

Measure the absorbance of the chlorophyll extract using a spectrophotometer (typically at 645 nm and 663 nm for chlorophyll a and b).

-

Calculate the chlorophyll concentration for each sample.

-

Plot the chlorophyll content (as a percentage of the control) against the logarithm of the herbicide concentration.

-

Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration that causes a 50% reduction in chlorophyll content.

-

Protocol for Phytoene Desaturase (PDS) Inhibition Assay

This protocol outlines a non-radioactive, cell-free assay to measure the direct inhibition of PDS by this compound. It is adapted from established methods for evaluating bleaching herbicides.

-

Objective: To quantify the inhibitory effect of this compound on PDS enzyme activity.

-

Materials:

-

An active PDS enzyme preparation (e.g., from a recombinant E. coli strain expressing the PDS gene).

-

A source of the substrate, phytoene (e.g., from an E. coli strain engineered to produce it).

-

Assay buffer (e.g., 0.1 M Tris/HCl, pH 8.0, containing 5 mM DTT).

-

This compound test solutions at various concentrations.

-

HPLC system for product analysis.

-

-

Procedure:

-

Prepare the PDS enzyme and phytoene substrate from the respective E. coli cultures via cell lysis (e.g., using a French press).

-

Set up reaction mixtures in microcentrifuge tubes. Each tube should contain the assay buffer, the PDS enzyme preparation, and a specific concentration of the inhibitor (this compound) or a solvent control.

-

Pre-incubate the enzyme with the inhibitor for a short period.

-

Initiate the enzymatic reaction by adding the phytoene substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 4 hours).

-

Stop the reaction (e.g., by adding a solvent like acetone or methanol).

-

Extract the carotenoids (substrate and products) from the reaction mixture using an organic solvent (e.g., hexane or petroleum ether).

-

Analyze the extract by HPLC to separate and quantify the remaining phytoene and the products formed (e.g., phytofluene and ζ-carotene).

-

Calculate the enzyme activity for each inhibitor concentration based on the amount of product formed relative to the control.

-

Determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of PDS activity) by plotting percent inhibition against the inhibitor concentration.

-

Conclusion

The evolution of this compound from a racemic herbicide to the enantiopure this compound-M exemplifies a key trend in the agrochemical industry: the development of more potent, selective, and environmentally considerate active ingredients. By understanding its history, mode of action, and the specific properties of its active enantiomer, researchers can better position this chemistry in integrated weed management programs and explore future innovations in herbicide development. The detailed protocols provided herein offer a foundation for further research into its efficacy, environmental fate, and potential for new applications.

References

- 1. CN102766067A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. The synthesis method of this compound-M_Chemicalbook [chemicalbook.com]

- 3. The chiral herbicide this compound (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of Beflubutamid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beflubutamid is a selective herbicide used for the control of broad-leaved weeds in various cereal crops. Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process in plants for photosynthesis and protection against photo-oxidative damage. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Molecular Structure

This compound is a chiral molecule belonging to the chemical class of phenoxybutanamides. The molecule possesses a single chiral center, leading to the existence of two enantiomers: the (S)-enantiomer and the (R)-enantiomer. It is the (S)-enantiomer, also known as this compound-M, that exhibits the primary herbicidal activity.

Table 1: Molecular Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[1] |

| CAS Number | 113614-08-7[1] |

| Molecular Formula | C₁₈H₁₇F₄NO₂[1] |

| SMILES | CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F |

| InChI Key | FFQPZWRNXKPNPX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and efficacy. The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 355.33 g/mol [2] |

| Physical State | White fluffy powder |

| Melting Point | 75 °C |

| Boiling Point | Decomposes before boiling |

| Water Solubility | 3.29 mg/L (at 20 °C, pH 7) |

| Vapor Pressure | 1.1 x 10⁻⁵ Pa (at 25 °C) |

| Octanol-Water Partition Coefficient (Log P) | 4.28 (at 21 °C) |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using several methods outlined in OECD Guideline 102. A common technique is the capillary method.

-

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

-

Apparatus: Melting point apparatus with a heating block and a means of observing the sample within the capillary tube.

-

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded to define the melting range.

-

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the column elution method or the flask method as described in OECD Guideline 105. Given its low solubility, the column elution method is generally more appropriate.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluted water is measured until saturation is reached.

-

Apparatus: A thermostatted column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC) to measure the concentration of this compound in the eluate.

-

Procedure:

-

An inert support material is coated with a known amount of this compound.

-

The coated support is packed into a column, and the temperature is maintained at 20 °C.

-

Water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a suitable analytical method until a plateau is reached, indicating saturation.

-

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using various methods outlined in OECD Guideline 104, such as the gas saturation method.

-

Principle: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.

-

Apparatus: A temperature-controlled saturation chamber, a gas flow control system, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A known quantity of this compound is placed in the saturation chamber.

-

An inert gas (e.g., nitrogen) is passed through the chamber at a constant, slow flow rate.

-

The gas, now saturated with this compound vapor, passes through a trapping system (e.g., a cold trap or a sorbent tube).

-

The amount of this compound collected in the trap is quantified.

-

The vapor pressure is calculated based on the amount of substance collected, the volume of gas passed, and the temperature.

-

Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)

The octanol-water partition coefficient (Log P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate. It can be determined using the shake-flask method (OECD 107) or the HPLC method (OECD 117).

-

Principle (Shake-Flask Method): The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is then determined.

-

Apparatus: Separatory funnels, a mechanical shaker, and an analytical instrument to measure the concentration of this compound.

-

Procedure (Shake-Flask Method):

-

A solution of this compound in n-octanol is prepared.

-

This solution is mixed with a known volume of water in a separatory funnel.

-

The funnel is shaken until the partitioning of this compound between the two phases reaches equilibrium.

-

The two phases are separated.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the logarithm of this value.

-

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its ability to inhibit the enzyme phytoene (B131915) desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Carotenoids are essential pigments in plants that play a crucial role in photosynthesis and in protecting chlorophyll (B73375) from photo-oxidation.

By inhibiting PDS, this compound disrupts the production of carotenoids. This leads to an accumulation of the colorless precursor phytoene and a deficiency of colored carotenoids. Without the protective carotenoids, chlorophyll is rapidly destroyed by light and oxygen, resulting in the characteristic bleaching symptoms (whitening) of the treated plants, ultimately leading to their death.

Experimental Workflow: Herbicidal Activity Assessment

The evaluation of the herbicidal activity of this compound and its analogs typically involves a series of steps, from synthesis to bioassays and analysis of the mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and mechanism of action of the herbicide this compound. The data presented, including structured tables and diagrams of the inhibitory pathway and experimental workflows, offer a comprehensive resource for professionals in the fields of agricultural science and drug development. A thorough understanding of these fundamental characteristics is essential for the development of new, effective, and environmentally sound crop protection solutions.

References

Beflubutamid CAS number and IUPAC nomenclature

A comprehensive technical guide on the herbicide Beflubutamid, designed for researchers, scientists, and professionals in drug development. This document details its chemical identity, mechanism of action, and relevant experimental data and protocols.

Core Chemical Identity

This compound is a chiral herbicide used to control annual dicotyledonous weeds in cereal crops like common wheat, barley, triticale, and rye.[1] It is typically available as a racemic mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer, known as this compound-M, exhibits significantly higher herbicidal activity.[2][3][4]

Chemical Identifiers

The following table summarizes the key identifiers for both the racemic mixture and the more active (S)-enantiomer.

| Identifier | This compound (Racemic Mixture) | This compound-M ((S)-enantiomer) |

| CAS Number | 113614-08-7[1] | 113614-09-8 |

| IUPAC Name | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide |

| Chemical Formula | C₁₈H₁₇F₄NO₂ | C₁₈H₁₇F₄NO₂ |

| Molar Mass | 355.33 g·mol⁻¹ | 355.3 g/mol |

| HRAC Classification | Group F1 | Group F1 |

Physicochemical Properties

This table outlines key physicochemical properties of this compound.

| Property | Value | Conditions |

| Vapor Pressure | 1.1 x 10⁻⁵ Pa | 25 °C |

| Photooxidation Half-life (Air) | 3.5 hours | - |

| State | White fluffy powder | Standard |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound functions as a "bleaching herbicide". Its mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway. PDS is responsible for the desaturation of phytoene. By blocking this enzyme, this compound prevents the formation of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. The absence of carotenoids leads to the accumulation of reactive oxygen species, which destroy chlorophyll, resulting in the characteristic bleaching of the plant's leaves, followed by necrosis and death.

References

Beflubutamid's Mode of Action on Carotenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid is a selective herbicide belonging to the phenoxybutanamide class, utilized for the control of broadleaf weeds in cereal crops. Its herbicidal activity stems from the disruption of carotenoid biosynthesis, a vital process in plants for photosynthesis and photoprotection. This technical guide provides an in-depth examination of the molecular mechanism by which this compound, and its more active (S)-enantiomer, this compound-M, inhibit this critical pathway. Detailed experimental protocols for assessing enzyme inhibition and quantifying carotenoid profiles are provided, alongside a quantitative analysis of its inhibitory effects. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant physiology, and herbicide development.

Introduction

Carotenoids are a class of isoprenoid pigments essential for plant life. They play a crucial role in the light-harvesting machinery of photosynthesis and are indispensable for protecting chlorophyll (B73375) and the photosynthetic apparatus from photooxidative damage. The biosynthesis of carotenoids is a complex pathway involving a series of desaturation, isomerization, and cyclization reactions. Disruption of this pathway leads to a characteristic "bleaching" phenotype, where the absence of protective carotenoids results in the photooxidation of chlorophyll, ultimately leading to plant death.

This compound is a potent inhibitor of carotenoid biosynthesis.[1][2] It is a chiral molecule, with the herbicidal activity primarily attributed to its (S)-enantiomer, known as this compound-M.[2][3] This guide elucidates the specific mode of action of this compound, focusing on its interaction with the key enzyme, phytoene (B131915) desaturase (PDS).

Mechanism of Action: Inhibition of Phytoene Desaturase

The primary target of this compound in the carotenoid biosynthesis pathway is the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme that catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, to form ζ-carotene. This step involves the introduction of two double bonds into the phytoene molecule.

This compound acts as a non-competitive inhibitor of PDS, meaning it binds to a site on the enzyme distinct from the substrate-binding site. This binding event alters the enzyme's conformation, thereby preventing it from carrying out its catalytic function. The inhibition of PDS by this compound leads to the accumulation of the substrate, phytoene, and a depletion of all downstream carotenoids, including β-carotene and lutein. The absence of these colored carotenoids leaves chlorophyll vulnerable to damage by excess light energy, resulting in the characteristic bleaching symptoms observed in susceptible plants.

The stereochemistry of this compound is critical to its herbicidal activity. The (S)-enantiomer, this compound-M, has been shown to be significantly more potent than the (R)-enantiomer. In fact, biotests have demonstrated that (-)-beflubutamid is at least 1000 times more active than (+)-beflubutamid.

Signaling Pathway of this compound Action

Caption: this compound inhibits Phytoene Desaturase (PDS), leading to the accumulation of phytoene and the depletion of downstream carotenoids. This results in the photooxidation of chlorophyll and visible bleaching of the plant.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on phytoene desaturase and its overall herbicidal efficacy have been quantified in various studies. The following tables summarize the key quantitative data.

| Compound | IC50 (PDS Inhibition) | Organism/System | Reference |

| This compound | 2.07 µM | In vitro enzyme assay |

| Compound | EC50 (Herbicidal Activity) | Bioassay | Reference |

| (-)-Beflubutamid | 0.50 µM | Garden cress (Lepidium sativum) chlorophyll a analysis | |

| (+)-Beflubutamid | > 500 µM | Garden cress (Lepidium sativum) chlorophyll a analysis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a non-radioactive, cell-free assay to determine the inhibitory activity of compounds like this compound on PDS.

Objective: To quantify the in vitro inhibition of PDS by this compound.

Materials:

-

Escherichia coli transformant expressing a plant-type PDS gene.

-

Escherichia coli transformant capable of producing phytoene.

-

French pressure cell.

-

HPLC system with a photodiode array (PDA) detector.

-

Tris-HCl buffer (0.1 M, pH 8.0) containing 5 mM DTT.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Solvents for extraction and HPLC analysis (e.g., petrol ether, acetonitrile, methanol, 2-propanol).

Procedure:

-

Preparation of PDS Enzyme:

-

Culture the E. coli transformant expressing the PDS gene.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in 1/10 of the culture volume of ice-cold Tris-HCl buffer with DTT.

-

Lyse the cells using a French pressure cell at 20 MPa.

-

If the homogenate is viscous, add DNase (1 µg/mL) and incubate on ice for 15 minutes.

-

The resulting homogenate containing the active PDS enzyme can be used immediately or stored in aliquots at -80°C.

-

-

Preparation of Phytoene Substrate:

-

Culture the phytoene-producing E. coli transformant.

-

Harvest and homogenize the cells as described for the PDS enzyme preparation.

-

The phytoene-containing homogenate can be stored frozen.

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the PDS enzyme preparation, the phytoene substrate homogenate, and varying concentrations of this compound (or solvent control).

-

Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period (e.g., 4 hours).

-

-

Extraction and Analysis:

-

Stop the reaction and extract the carotenoids by adding petrol ether.

-

Separate the phases by centrifugation.

-

Transfer the petrol ether phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for HPLC analysis.

-

Analyze the samples by HPLC to quantify the formation of phytofluene (B1236011) and ζ-carotene, the products of the PDS reaction.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Experimental Workflow for PDS Inhibition Assay

Caption: Workflow for the in vitro phytoene desaturase (PDS) inhibition assay.

HPLC Analysis of Carotenoids in Plant Tissue

This protocol outlines a method for the extraction and quantification of carotenoids from plant tissues treated with this compound.

Objective: To determine the changes in the carotenoid profile (phytoene, ζ-carotene, β-carotene, lutein, etc.) in plants following treatment with this compound.

Materials:

-

Plant tissue (e.g., leaves) from control and this compound-treated plants.

-

Liquid nitrogen.

-

Mortar and pestle or tissue homogenizer.

-

Solvents for extraction (e.g., acetone, ethanol, hexane, methanol, methyl-tert-butyl ether).

-

Butylated hydroxytoluene (BHT) as an antioxidant.

-

Potassium hydroxide (B78521) (for saponification).

-

HPLC system with a C30 reverse-phase column and a PDA detector.

-

Carotenoid standards for identification and quantification.

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Extract the pigments from the powdered tissue using a suitable solvent mixture (e.g., hexane/acetone/ethanol, 50:25:25, v/v/v) containing BHT (e.g., 0.1%).

-

Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction process until the pellet is colorless.

-

Pool the supernatants.

-

-

Saponification (Optional but Recommended):

-

To remove interfering chlorophylls (B1240455) and lipids, a saponification step can be performed.

-

Add an equal volume of methanolic potassium hydroxide (e.g., 10%) to the extract.

-

Incubate in the dark with stirring for a specified time (e.g., 1 hour) at room temperature.

-

Partition the carotenoids into a non-polar solvent like petrol ether or hexane.

-

Wash the organic phase with water until neutral.

-

-

Final Sample Preparation:

-

Evaporate the solvent from the final extract under a stream of nitrogen.

-

Resuspend the carotenoid residue in a small, known volume of a solvent suitable for HPLC injection (e.g., a mixture of methanol, methyl-tert-butyl ether).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Inject the sample onto a C30 reverse-phase column.

-

Use a gradient elution program with a mobile phase consisting of solvents such as methanol, methyl-tert-butyl ether, and water, often with modifiers like ammonium (B1175870) acetate.

-

Detect the eluting carotenoids using a PDA detector, monitoring at wavelengths specific for different carotenoids (e.g., 286 nm for phytoene, 450 nm for β-carotene and lutein).

-

Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

Conclusion

This compound is a highly effective herbicide that targets the carotenoid biosynthesis pathway in plants. Its mode of action is the specific inhibition of phytoene desaturase, a critical enzyme in this pathway. The (S)-enantiomer, this compound-M, is substantially more active than the (R)-enantiomer, highlighting the stereospecificity of the enzyme-inhibitor interaction. The inhibition of PDS leads to the accumulation of phytoene and a deficiency in photoprotective carotenoids, resulting in chlorophyll photooxidation and the characteristic bleaching of susceptible plant species. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new herbicides targeting this essential plant metabolic pathway.

References

Herbicidal spectrum of Beflubutamid against broadleaf weeds

An In-depth Technical Guide on the Herbicidal Spectrum of Beflubutamid Against Broadleaf Weeds

Introduction

This compound is a selective, soil-applied and foliar-absorbed herbicide used for the pre- and early post-emergence control of a wide range of broadleaf weeds in cereal crops such as common wheat, barley, triticale, and rye.[1][2] Belonging to the phenoxyamide chemical class, it is recognized for its efficacy against many problematic dicotyledonous weeds.[2][3] this compound is a chiral compound, and its herbicidal activity is primarily attributed to one of its stereoisomers, the (S)-enantiomer, also known as this compound-M.[3] This enantiomer is noted to be up to 10 times more active than the racemic mixture and at least 1000 times more active than the (+)-enantiomer.

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal effect stems from its role as a carotenoid biosynthesis inhibitor. It is classified under the Herbicide Resistance Action Committee (HRAC) Group F1. The specific molecular target of this compound is the enzyme Phytoene Desaturase (PDS).

The inhibition of PDS disrupts a critical step in the carotenoid biosynthesis pathway. PDS is responsible for catalyzing the desaturation of phytoene, a precursor molecule. This disruption prevents the formation of essential carotenoids. Carotenoids play a vital photoprotective role in plants by quenching reactive oxygen species that are generated during photosynthesis, thereby protecting chlorophyll (B73375) from photooxidation.

In the absence of carotenoids, chlorophyll is rapidly destroyed by high-intensity light, leading to a characteristic "bleaching" effect (chlorosis) on the new leaves of susceptible plants. This is followed by necrosis and, ultimately, the death of the weed, typically within 7 to 14 days after application.

Signaling Pathway of this compound's Action

Caption: Mechanism of action for this compound, an inhibitor of the Phytoene Desaturase (PDS) enzyme.

Herbicidal Spectrum

This compound provides effective control over a variety of annual dicotyledonous weeds. Its efficacy has been established through extensive field trials.

Table 1: Broadleaf Weeds Controlled by this compound

| Common Name | Scientific Name | Efficacy Level | Reference |

| Redroot Pigweed | Amaranthus retroflexus | Excellent (90-100%) | |

| Velvetleaf | Abutilon theophrasti | Excellent (100%) | |

| Alfalfa | Medicago sativa | Good to Excellent (80-100%) | |

| Chickweed | Stellaria media | Controlled | |

| Field Pansy | Viola arvensis | Controlled | |

| Scented Mayweed | Matricaria chamomilla | Controlled | |

| Field Speedwell | Veronica persica | Controlled | |

| Ivy-leaved Speedwell | Veronica hederifolia | Controlled | |

| Groundsel | Senecio vulgaris | Controlled | |

| Loose Silky-bent | Apera spica-venti | Controlled | |

| Wild Pansy | Viola tricolor | Controlled | |

| Shepherd's Purse | Capsella bursa-pastoris | Controlled | |

| Field Bindweed | Convolvulus arvensis | Controlled | |

| Buckwheat Vine | Fallopia convolvulus | Controlled |

Note: Efficacy can vary based on factors such as application rate, timing, environmental conditions, and weed growth stage.

Experimental Protocols: Whole-Plant Bioassay for Herbicide Efficacy

To determine the herbicidal efficacy of this compound on various broadleaf weeds, whole-plant bioassays are conducted under controlled greenhouse conditions. These protocols are essential for establishing dose-response relationships and confirming resistance or susceptibility.

Key Methodological Steps:

-

Seed Germination: Seeds of the target weed species are collected and germinated in a suitable medium (e.g., petri dishes with agar, or soil trays). Germination methods are adapted based on the specific requirements and dormancy characteristics of each species.

-

Seedling Transplanting: Once seedlings reach a consistent growth stage (e.g., 2-3 true leaves), they are transplanted into individual pots filled with a standardized soil mix.

-

Acclimatization: Plants are maintained in the greenhouse under optimal conditions for a period to ensure vigorous growth before herbicide application.

-

Herbicide Application: this compound is applied at a range of doses, including a control (no herbicide). Application is typically performed using a precision cabinet sprayer to ensure uniform coverage. Critical parameters such as application volume and spray speed must be carefully controlled.

-

Evaluation: At set time intervals post-application (e.g., 7, 14, and 21 days), the herbicidal effect is assessed. Common evaluation metrics include:

-

Visual Injury Ratings: A percentage scale (0% = no effect, 100% = plant death) is used to score symptoms like bleaching and necrosis.

-

Chlorophyll Content: Chlorophyll can be extracted from leaf tissue and quantified spectrophotometrically to measure the bleaching effect.

-

Biomass Reduction: Above-ground biomass is harvested, dried, and weighed to determine the reduction in growth compared to control plants.

-

-

Data Analysis: The collected data is used to calculate the dose required to cause a 50% reduction in a measured parameter (e.g., ED₅₀ for biomass reduction).

Experimental Workflow Diagram

Caption: Standardized workflow for a whole-plant greenhouse bioassay to test herbicide efficacy.

References

Toxicological Profile of Beflubutamid in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beflubutamid is a selective phenoxybutanamide herbicide used for the control of broadleaf weeds in cereal crops. Its mode of action in target plants is the inhibition of carotenoid biosynthesis, which leads to the degradation of chlorophyll (B73375) and subsequent plant death.[1][2][3] As with any agrochemical, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound in various non-target species, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The information is compiled from publicly available regulatory data and scientific literature, with a focus on quantitative toxicity endpoints and detailed experimental methodologies.

Quantitative Ecotoxicological Data

The following tables summarize the acute toxicity of this compound to a range of non-target organisms. The data is presented to facilitate comparison across different species and taxonomic groups.

Table 1: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |

| Coturnix japonica (Japanese quail) | Acute Oral | LD50 | > 2000 | [4] |

Table 2: Aquatic Toxicity of this compound

| Organism | Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 (96 h) | 1.86 | [4] |

| Aquatic Invertebrate | Daphnia magna (Water flea) | Acute | EC50 (48 h) | 1.64 | |

| Algae | Selenastrum capricornutum (Green algae) | Growth Inhibition | EC50 (72 h) | 0.00445 |

Table 3: Terrestrial Invertebrate Toxicity of this compound

| Organism | Species | Test Type | Endpoint | Value | Reference |

| Honeybee | Apis mellifera | Acute Contact (48 h) | LD50 | > 100 µ g/bee | |

| Honeybee | Apis mellifera | Acute Oral (48 h) | LD50 | > 100 µ g/bee | |

| Earthworm | Eisenia fetida | Acute (14 d) | LC50 | > 1000 mg/kg soil |

Experimental Protocols

The toxicological data presented above were generated following standardized test guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of ecotoxicological data. Detailed descriptions of the key experimental protocols are provided below.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Organism : Typically, Japanese quail (Coturnix japonica) or another suitable bird species is used. The birds are at least 16 weeks old at the time of testing.

-

Test Design : The study can be conducted as a limit test, an LD50-slope test, or an LD50-only test. A limit test is often performed first at a dose of 2000 mg/kg body weight to determine if further testing at lower doses is necessary. If mortality or significant sub-lethal effects are observed, a dose-response study with at least five dose levels is conducted.

-

Procedure : A single oral dose of the test substance is administered to the birds. The birds are then observed for a period of at least 14 days.

-

Endpoints : The primary endpoint is mortality, from which the LD50 (the dose that is lethal to 50% of the test population) is calculated. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

Aquatic Toxicity Testing

Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute toxicity of substances to fish.

-

Test Organism : Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

-

Test Design : Fish are exposed to a range of concentrations of the test substance for 96 hours. A limit test may be conducted at 100 mg/L to demonstrate that the LC50 is greater than this concentration.

-

Procedure : The test is conducted under static or semi-static conditions with a 12- to 16-hour photoperiod. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoints : The main endpoint is the LC50, which is the concentration of the substance that is lethal to 50% of the fish within the 96-hour exposure period.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of chemicals to aquatic invertebrates.

-

Test Organism : Daphnia magna, a small freshwater crustacean, is the standard test species. Young daphnids (less than 24 hours old) are used.

-

Test Design : Daphnids are exposed to at least five concentrations of the test substance for 48 hours.

-

Procedure : The test is conducted in a static system. Immobilization, defined as the inability to swim within 15 seconds of gentle agitation, is observed at 24 and 48 hours.

-

Endpoints : The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

Alga, Growth Inhibition Test (OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

-

Test Organism : Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata) is a commonly used green alga species.

-

Test Design : Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance for 72 hours.

-

Procedure : The test is performed in batch cultures under constant illumination and temperature. Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.

-

Endpoints : The key endpoint is the EC50 for growth rate inhibition, which is the concentration that causes a 50% reduction in the growth rate of the algae compared to the control.

Terrestrial Invertebrate Toxicity Testing

Honeybee Acute Oral and Contact Toxicity Tests (OECD Guidelines 213 & 214)

These laboratory tests are designed to assess the acute toxicity of chemicals to adult honeybees (Apis mellifera) through oral and contact exposure routes.

-

Test Design : Both tests typically involve a dose-response design with a minimum of five dose rates, with three replicates per dose and 10 bees per replicate. A limit test at 100 µ g/bee may be performed if low toxicity is expected.

-

Oral Toxicity (OECD 213) : The test substance is dissolved or suspended in a 50% w/v sucrose (B13894) solution and offered to the bees.

-

Contact Toxicity (OECD 214) : The test substance is applied directly to the dorsal thorax of anesthetized bees.

-

Procedure : Bees are observed for mortality and any sub-lethal effects for at least 48 hours, with the possibility of extending the observation period to 96 hours if there is a significant increase in mortality between 24 and 48 hours.

-

Endpoints : The primary endpoint for both tests is the LD50, the dose that is lethal to 50% of the bees, calculated at 24 and 48 hours (and 72/96 hours if the test is extended).

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of chemicals to earthworms.

-

Test Organism : Eisenia fetida is the recommended species.

-

Test Design : The test is typically conducted in artificial soil. A dose-response study with at least five concentrations of the test substance mixed into the soil is performed.

-

Procedure : Adult earthworms are introduced into the prepared soil and kept in the dark at a controlled temperature for 14 days. Mortality and changes in body weight are assessed.

-

Endpoints : The main endpoint is the LC50, the concentration in the soil that is lethal to 50% of the earthworms after 14 days. Sub-lethal effects such as weight loss are also recorded.

Mode of Action and Signaling Pathways

This compound's primary mode of action as a herbicide is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, this compound causes bleaching of the plant tissues, leading to cell death.

While the direct target of this compound is a plant-specific enzyme, understanding potential toxicological pathways in non-target animals is important. Most animals do not synthesize carotenoids de novo and obtain them from their diet. Therefore, the herbicidal mode of action is not a direct mechanism of toxicity in most animal species. The observed toxicity in non-target organisms may be due to other, less specific mechanisms of action, or effects on metabolic pathways that have not yet been fully elucidated. For instance, some studies on other herbicides have pointed to the induction of oxidative stress as a potential mechanism of toxicity in non-target organisms. Further research is needed to determine the specific signaling pathways affected by this compound in animals.

Visualizations

Signaling Pathway

Caption: Simplified carotenoid biosynthesis pathway in plants and the inhibitory action of this compound.

Experimental Workflows

Caption: A generalized workflow for conducting acute ecotoxicity studies according to OECD guidelines.

Caption: Logical flow for honeybee acute oral and contact toxicity testing.

Conclusion

This technical guide summarizes the available toxicological data for this compound in a range of non-target organisms. The provided data indicates that while this compound has low toxicity to honeybees and earthworms at acute exposure levels, it is moderately toxic to birds and aquatic organisms, with a particularly high toxicity to algae. The experimental protocols for generating these data are well-established and follow international guidelines, ensuring their reliability for risk assessment purposes. The primary mode of action in plants is well-understood, though further research is required to elucidate the specific toxicological pathways in non-target animal species. This compilation of data and methodologies serves as a valuable resource for researchers, scientists, and professionals involved in the development and environmental assessment of agrochemicals.

References

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural and functional effects of herbicides on non-target organisms in aquatic ecosystems with an emphasis on atrazine | U.S. Geological Survey [usgs.gov]

- 4. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

Beflubutamid Metabolism in Plants and Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beflubutamid is a selective herbicide used for the control of broad-leaved weeds in cereal crops such as wheat and barley. It belongs to the pyridine (B92270) class of herbicides and functions by inhibiting the enzyme phytoene (B131915) desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of phytoene and a subsequent depletion of photoprotective carotenoids, resulting in photooxidative damage to chlorophyll (B73375) and ultimately, plant death. As with any agricultural chemical, understanding its metabolic fate in target and non-target organisms is crucial for assessing its efficacy, environmental impact, and safety for consumers and the ecosystem. This technical guide provides an in-depth overview of the metabolism of this compound in both plants and animals, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways.

This compound Metabolism in Plants

The metabolism of this compound in plants, particularly in crops like wheat, has been a subject of study to understand its selectivity and the nature of residues at harvest. The primary metabolic transformations involve hydrolysis of the amide linkage and subsequent oxidation.

Metabolic Pathways in Plants

The metabolic degradation of this compound in plants proceeds through a series of key steps. The initial and most significant transformation is the cleavage of the amide bond, leading to the formation of two primary metabolites: a phenoxybutanoic acid derivative and a phenoxybutanamide derivative. Further metabolism can occur on these primary metabolites.

The primary metabolites identified in plants are:

-

2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid): Formed by the hydrolysis of the amide linkage of this compound.

-

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide): Another key metabolite resulting from the initial breakdown.

Further metabolism in plants can lead to the formation of other minor metabolites through hydroxylation of the benzyl (B1604629) ring. These include:

-

(RS)-N-(3-hydroxybenzyl)-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide (UR-50618)

-

(RS)-N-(2-hydroxybenzyl)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanamide (UR-50619)

Quantitative Data on Plant Metabolism

Studies on the degradation of this compound in wheat have provided insights into its persistence. The herbicidally active S-enantiomer, also known as this compound-M, has a degradation half-life of approximately 77.02 hours in wheat plants under controlled conditions.[1] This relatively short half-life suggests that the parent compound does not persist extensively in the plant.

Table 1: Degradation of (S)-Beflubutamid in Wheat

| Parameter | Value | Reference |

| Half-life (t1/2) | 77.02 hours | [1] |

Further quantitative data on the distribution and concentration of individual metabolites in different plant parts (e.g., straw, grain) from regulatory submission studies are not extensively available in the public domain but are key to the overall risk assessment.

Experimental Protocols for Plant Metabolism Studies

The investigation of this compound metabolism in plants typically involves the application of a radiolabeled form of the herbicide to accurately trace its uptake, translocation, and transformation.

Typical Experimental Workflow:

-

Radiolabeling: this compound is synthesized with a radioactive isotope, commonly 14C, incorporated into a stable position within the molecule.

-

Plant Treatment: The radiolabeled this compound is applied to the target plants (e.g., wheat) at a rate that mimics agricultural practices. Application can be to the soil (pre-emergence) or directly to the foliage (post-emergence).

-

Sample Collection: At various time points after application, different parts of the plant (roots, shoots, leaves, and eventually grain and straw) are harvested.

-

Extraction: The harvested plant material is homogenized and extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to isolate this compound and its metabolites.

-

Analysis and Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent compound and its metabolites. The total radioactive residue (TRR) is determined for each plant matrix.

-

Metabolite Identification: The chemical structures of the metabolites are elucidated using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound Metabolism in Animals

The study of this compound metabolism in animals is essential for human and animal safety assessment. Data from these studies are used to establish acceptable daily intake (ADI) levels and to understand the potential for bioaccumulation. The primary animal model for toxicological studies is the rat.

Metabolic Pathways in Animals

Similar to plants, the metabolism of this compound in animals such as rats primarily involves hydrolysis of the amide bond, followed by further modifications. The main metabolites identified are consistent with those found in plants, indicating a conserved metabolic pathway across different biological systems.

The major metabolites identified in rats include:

-

2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid)

-

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide)

Hydroxylated derivatives of the parent compound and its primary metabolites are also formed, including:

-

(RS)-N-(3-hydroxybenzyl)-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide (UR-50618)

-

(RS)-N-(2-hydroxybenzyl)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanamide (UR-50619)

Quantitative Data on Animal Metabolism

Toxicological studies in rats have been conducted to determine the acute toxicity of this compound.

Table 2: Acute Oral Toxicity of this compound in Rats

| Parameter | Value | Species | Reference |

| LD50 (female) | > 2,000 mg/kg | Rat | [2] |

Experimental Protocols for Animal Metabolism Studies

Animal metabolism studies are highly regulated and follow standardized protocols to ensure data quality and reproducibility.

Typical Experimental Workflow:

-

Test Substance: Radiolabeled this compound (e.g., 14C-beflubutamid) is administered to laboratory animals, typically rats.

-

Dosing: Animals are dosed orally, often at multiple dose levels, to assess both low-dose and high-dose kinetics.

-

Sample Collection: Urine, feces, and expired air are collected at regular intervals over a period of several days to determine the extent and rate of excretion. Blood samples are also taken to determine the pharmacokinetic profile. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle) are collected.

-

Sample Analysis: The total radioactivity in all collected samples (excreta and tissues) is quantified using liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification: As with plant studies, chromatographic techniques (HPLC) are used to separate metabolites in urine, feces, and tissue extracts. The identification of these metabolites is achieved through LC-MS and NMR.

Conclusion